molecular formula C21H20F4N2O2 B1681926 Tarafenacin CAS No. 385367-47-5

Tarafenacin

Cat. No. B1681926
CAS RN: 385367-47-5
M. Wt: 408.4 g/mol
InChI Key: UXZDMXYRRQJIBJ-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tarafenacin, also known as SVT-40776, is a highly selective M3 muscarinic receptor antagonist . It is primarily used to treat symptoms of an overactive bladder, such as frequent or urgent urination, and incontinence (urine leakage) .


Synthesis Analysis

This compound is subject to extensive hepatic metabolism, with only 3% of the unchanged drug excreted in urine and feces . The main metabolic routes are monohydroxylation in the dihydrobenzfuran ring, dihydrobenzfuran ring opening, and N-dealkylation of the pyrrolidine nitrogen . There is also a patent that discloses a process for the preparation of this compound and intermediates used in the process .


Molecular Structure Analysis

This compound has a molecular formula of C21H20F4N2O2 and a molecular weight of 408.4 g/mol . It is a competitive muscarinic receptor antagonist .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 408.4 g/mol . It is highly protein-bound (98%), primarily to α1-acid glycoprotein . The absolute bioavailability of this compound from 7.5 and 15mg PR tablets was estimated to be 15.4% and 18.6%, respectively .

Scientific Research Applications

1. Overactive Bladder Treatment

Tarafenacin is identified as a novel antimuscarinic molecule used in the treatment of overactive bladder (OAB). It is one of the therapeutic options that work by preventing acetylcholine-mediated involuntary detrusor contractions, which are a key factor in OAB (Thiagamoorthy, Cardozo, & Robinson, 2016). Additionally, another study has categorized this compound as a Phase II drug targeting cholinergic receptors, further underscoring its potential in treating OAB (Zacche, Giarenis, & Cardozo, 2014).

2. Role in Cytochrome P450 2C9 Inhibition

Recent research has identified this compound as a potential inhibitor of Cytochrome P450 2C9 (CYP2C9). This enzyme is crucial for drug metabolism, and its inhibition can be significant in understanding drug-drug interactions and preventing toxic drug accumulation (Goldwaser et al., 2022).

Safety and Hazards

The most common adverse event associated with Tarafenacin is dry mouth . Other side effects may include constipation, headache, dizziness, dry mouth, or blurred vision . It should not be used in people with urinary retention . It is not known whether this compound will harm an unborn baby or if it passes into breast milk .

properties

IUPAC Name

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] N-(3-fluorophenyl)-N-[(3,4,5-trifluorophenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F4N2O2/c22-15-2-1-3-16(10-15)27(11-13-8-17(23)20(25)18(24)9-13)21(28)29-19-12-26-6-4-14(19)5-7-26/h1-3,8-10,14,19H,4-7,11-12H2/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXZDMXYRRQJIBJ-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)N(CC3=CC(=C(C(=C3)F)F)F)C4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@H](C2)OC(=O)N(CC3=CC(=C(C(=C3)F)F)F)C4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301319099
Record name Tarafenacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301319099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

385367-47-5
Record name Tarafenacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=385367-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tarafenacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0385367475
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tarafenacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301319099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TARAFENACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDV98UN52Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tarafenacin
Reactant of Route 2
Reactant of Route 2
Tarafenacin
Reactant of Route 3
Reactant of Route 3
Tarafenacin
Reactant of Route 4
Tarafenacin
Reactant of Route 5
Tarafenacin
Reactant of Route 6
Tarafenacin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.